![molecular formula C14H15N B13613492 [3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)
[3-(2-Methylphenyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where a methyl group is attached to the second carbon of one phenyl ring, and a methanamine group is attached to the third carbon of the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of Biphenyl Derivative: The starting material, biphenyl, undergoes Friedel-Crafts alkylation to introduce a methyl group at the 2’ position. This reaction is usually carried out using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of Methanamine Group: The methylated biphenyl derivative is then subjected to a halogenation reaction to introduce a halogen (e.g., bromine) at the 3-position. This is followed by a nucleophilic substitution reaction with ammonia (NH3) to replace the halogen with an amine group, forming (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine.
Industrial Production Methods
In industrial settings, the production of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: HNO3, H2SO4
Major Products Formed
Oxidation: Imines, Nitriles
Reduction: Secondary or Tertiary Amines
Substitution: Nitro or Sulfonyl Derivatives
Aplicaciones Científicas De Investigación
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The biphenyl structure provides rigidity and hydrophobic interactions, which can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2’-Methyl-[1,1’-biphenyl]-2-yl)methanamine
- (2’-Methyl-[1,1’-biphenyl]-4-yl)methanamine
- (2’-Methyl-[1,1’-biphenyl]-3-yl)ethanamine
Uniqueness
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine is unique due to the specific positioning of the methyl and methanamine groups on the biphenyl structure. This unique arrangement can result in distinct chemical and biological properties, such as different reactivity patterns and binding affinities compared to its isomers.
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
[3-(2-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H15N/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10,15H2,1H3 |
Clave InChI |
YWYRVXDWCPUKER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


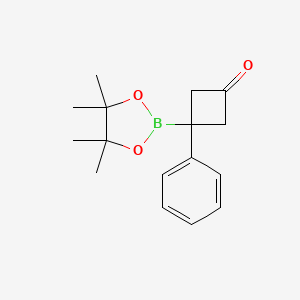
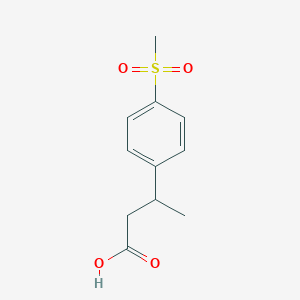
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)



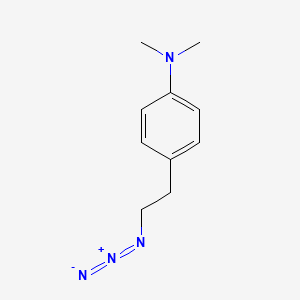
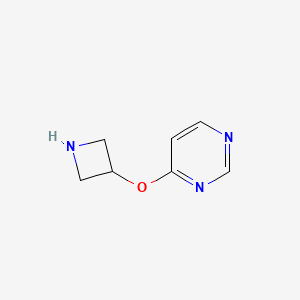
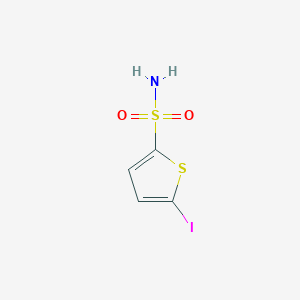
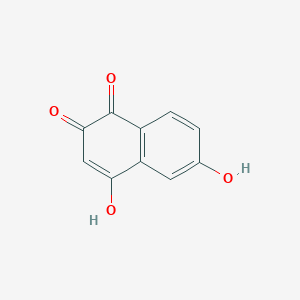
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)

